molecular formula C19H12N2O2 B100443 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- CAS No. 15220-29-8

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-

Cat. No. B100443
CAS RN: 15220-29-8
M. Wt: 300.3 g/mol
InChI Key: YJWLUPCULVIOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is not fully understood. However, it has been proposed that this compound inhibits various signaling pathways involved in cancer cell growth and viral replication. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, it has been found to inhibit viral replication by targeting viral enzymes. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.

Advantages And Limitations For Lab Experiments

The advantages of using 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

The future directions of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- include further studies on its mechanism of action, optimization of its synthesis method, and development of analogs with improved potency and selectivity. It can also be used in combination with other anticancer drugs to enhance their efficacy. Moreover, it can be used as a lead compound for the development of new antiviral and anti-inflammatory drugs.
In conclusion, 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound with promising biological activities. It has shown potential as an anticancer, antiviral, and anti-inflammatory agent. Its complex synthesis method and limited availability are the major limitations in its use. Further studies are needed to explore its mechanism of action and to develop analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of triethylamine to form an intermediate compound. The intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been extensively studied for its biological activities. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In antiviral research, it has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines.

properties

CAS RN

15220-29-8

Product Name

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3

InChI Key

YJWLUPCULVIOEI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5

Canonical SMILES

COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5

Other CAS RN

15220-29-8

synonyms

10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one

Origin of Product

United States

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